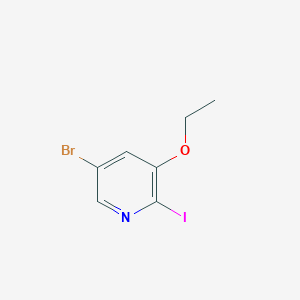

5-Bromo-3-ethoxy-2-iodopyridine

Description

BenchChem offers high-quality 5-Bromo-3-ethoxy-2-iodopyridine suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 5-Bromo-3-ethoxy-2-iodopyridine including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Properties

Molecular Formula |

C7H7BrINO |

|---|---|

Molecular Weight |

327.94 g/mol |

IUPAC Name |

5-bromo-3-ethoxy-2-iodopyridine |

InChI |

InChI=1S/C7H7BrINO/c1-2-11-6-3-5(8)4-10-7(6)9/h3-4H,2H2,1H3 |

InChI Key |

VWGKVTNZWUWZKS-UHFFFAOYSA-N |

Canonical SMILES |

CCOC1=C(N=CC(=C1)Br)I |

Origin of Product |

United States |

Foundational & Exploratory

5-Bromo-3-ethoxy-2-iodopyridine chemical properties

Executive Summary

5-Bromo-3-ethoxy-2-iodopyridine (CAS: 2741345-20-8) is a highly specialized, tri-functionalized pyridine scaffold designed for advanced medicinal chemistry and agrochemical discovery.[1][2][3][4] Its structural uniqueness lies in the orthogonal reactivity of its three functional handles: a highly reactive C2-iodide, a moderately reactive C5-bromide, and an electron-donating C3-ethoxy group. This "halogen dance" capability allows researchers to sequentially functionalize the pyridine ring with high regiocontrol, making it an ideal building block for constructing complex heteroaromatic libraries, particularly for kinase inhibitors and G-protein coupled receptor (GPCR) ligands.

Part 1: Chemical Identity & Physical Properties

This compound is characterized by a dense functionalization pattern that balances lipophilicity (ethoxy group) with versatile synthetic handles.

| Property | Data |

| Chemical Name | 5-Bromo-3-ethoxy-2-iodopyridine |

| CAS Number | 2741345-20-8 |

| Molecular Formula | C₇H₇BrINO |

| Molecular Weight | 327.95 g/mol |

| Appearance | Off-white to pale yellow solid (Typical) |

| Solubility | Soluble in DCM, THF, DMSO; sparingly soluble in water |

| Melting Point | 113–117 °C (Predicted based on analogs) |

| Storage | 2–8°C, Inert atmosphere (Argon/Nitrogen), Light sensitive |

Part 2: Synthetic Accessibility & Methodology

The synthesis of 5-bromo-3-ethoxy-2-iodopyridine is not trivial due to the need to install two different halogens and an alkoxy group in specific positions. The most robust validated route utilizes 2-amino-3-hydroxypyridine as the starting material, leveraging the directing effects of the amino and hydroxyl groups to control regioselectivity.

Validated Synthetic Pathway

-

Regioselective Bromination: The starting material, 2-amino-3-hydroxypyridine, is brominated at the C5 position. The C5 position is para to the amino group and ortho to the hydroxyl, making it the most nucleophilic site for electrophilic aromatic substitution.

-

O-Alkylation: The C3-hydroxyl group is alkylated using ethyl iodide and a mild base (K₂CO₃) to install the ethoxy moiety. This step must be performed before iodination to prevent side reactions.

-

Sandmeyer Iodination: The C2-amino group is converted to a diazonium salt using sodium nitrite in acid, followed by displacement with potassium iodide (KI) to install the C2-iodine.

Experimental Protocol (Step-by-Step)

Step 1: Synthesis of 2-Amino-5-bromo-3-ethoxypyridine

-

Reagents: 2-Amino-5-bromo-3-hydroxypyridine (1.0 eq), Ethyl Iodide (1.2 eq), K₂CO₃ (2.0 eq), DMF (0.5 M).

-

Procedure:

-

Dissolve 2-amino-5-bromo-3-hydroxypyridine in anhydrous DMF under N₂.

-

Add K₂CO₃ and stir at room temperature for 30 min.

-

Dropwise add ethyl iodide. Heat to 60°C for 4–6 hours.

-

Workup: Dilute with water, extract with EtOAc. Wash organic layer with brine, dry over Na₂SO₄, and concentrate.

-

Purification: Recrystallize from Ethanol/Water or flash chromatography (Hex/EtOAc).

-

Step 2: Conversion to 5-Bromo-3-ethoxy-2-iodopyridine (Sandmeyer)

-

Reagents: 2-Amino-5-bromo-3-ethoxypyridine (1.0 eq), NaNO₂ (1.5 eq), KI (2.0 eq), H₂SO₄ (20% aq), Acetonitrile.

-

Procedure:

-

Suspend the amine in 20% H₂SO₄/CH₃CN (1:1) and cool to 0°C.

-

Add aqueous NaNO₂ dropwise, maintaining temp < 5°C. Stir for 45 min to form the diazonium species.

-

Add aqueous KI solution dropwise. The mixture will turn dark (iodine evolution).

-

Allow to warm to room temperature and stir for 2 hours.

-

Quench: Add saturated Na₂S₂O₃ (sodium thiosulfate) to neutralize excess iodine (color changes from purple to yellow/clear).

-

Isolation: Extract with DCM, dry, and concentrate.

-

Visualization: Synthetic Workflow

Caption: Step-wise synthetic route converting 2-amino-3-hydroxypyridine to the target tri-functionalized scaffold.

Part 3: Chemo-Selective Reactivity Profile

The core value of 5-Bromo-3-ethoxy-2-iodopyridine is its orthogonal reactivity . The C-I and C-Br bonds have significantly different bond dissociation energies (C-I ≈ 65 kcal/mol vs. C-Br ≈ 81 kcal/mol), allowing for sequential cross-coupling without the need for protecting groups.

Site-Selective Palladium Coupling (Suzuki/Sonogashira)

-

Primary Site (C2-Iodo): The C2 position is activated by the adjacent pyridine nitrogen (electron-deficient) and the weak C-I bond. Palladium(0) oxidative addition occurs here first at room temperature or mild heating (40–60°C).

-

Secondary Site (C5-Bromo): The C5 position is less electron-deficient and the C-Br bond is stronger. It remains inert under mild conditions used for C2 functionalization. It requires higher temperatures (>80°C) and more active catalysts (e.g., Pd(dtbpf)Cl₂ or Buchwald precatalysts) to react.

Metallation & Halogen-Metal Exchange

-

Reagent: Isopropylmagnesium chloride (iPrMgCl) or Turbo-Grignard (iPrMgCl·LiCl).

-

Selectivity: Treatment with 1.1 eq of iPrMgCl at -20°C results in exclusive C2-iodine exchange to form the 2-magnesiated species. The C5-bromide and C3-ethoxy groups remain intact.

-

Application: The resulting Grignard species can be trapped with aldehydes, ketones, or acid chlorides to introduce carbon frameworks at C2.

Visualization: Orthogonal Functionalization Strategy

Caption: Orthogonal reactivity map showing selective C2 functionalization via Pd-catalysis or Mg-exchange, preserving the C5-bromide for subsequent steps.

Part 4: Medicinal Chemistry Applications[5][6][7]

This scaffold is particularly relevant for:

-

Kinase Inhibitors: The 2-aminopyridine motif (accessible via Buchwald coupling at C2) is a privileged structure in kinase inhibition (binding to the hinge region). The C3-ethoxy group provides a hydrophobic contact and induces a specific twisted conformation that can improve selectivity.

-

Allosteric Modulators: The C5 position allows for the extension of the molecule into solvent-exposed regions or hydrophobic pockets, fine-tuning ADME properties.

-

Fragment-Based Drug Discovery (FBDD): The distinct vectors of the I, Br, and OEt groups allow for rapid "SAR by catalog" expansion around the pyridine core.

Part 5: Handling & Safety (MSDS Summary)

-

Hazards:

-

H315: Causes skin irritation.

-

H319: Causes serious eye irritation.

-

H335: May cause respiratory irritation.

-

-

Precautions:

-

Handle in a fume hood.

-

Wear nitrile gloves and safety glasses.

-

Light Sensitivity: Iodine-containing heterocycles can liberate free iodine upon prolonged light exposure. Store in amber vials wrapped in foil.

-

Incompatibility: Avoid strong oxidizing agents and strong acids.

-

References

-

Chemical Identity & Catalog Data

-

BLD Pharm. (2024). 5-Bromo-3-ethoxy-2-iodopyridine Product Page. Retrieved from

-

-

Synthetic Methodology (Amino-Pyridine Route)

-

Reactivity of 2-Iodo-5-bromopyridines

-

Song, J. J., et al. (2004). "Synthesis of 5-bromopyridyl-2-magnesium chloride and its application in the synthesis of functionalized pyridines". Organic Letters, 6(26), 4905-4907. Link

-

-

General Alkoxy-Iodopyridine Synthesis

Sources

- 1. 188057-49-0|5-Bromo-2-iodopyridin-3-ol|BLD Pharm [bldpharm.com]

- 2. 1040682-54-9|5-Bromo-2,6-diiodopyridin-3-ol|BLD Pharm [bldpharm.com]

- 3. 2741307-49-1|5-Bromo-3-(cyclopropylmethoxy)-2-iodopyridine|BLD Pharm [bldpharm.com]

- 4. 3-Bromo-5-cyclopropoxy-2-iodopyridine|BLD Pharm [bldpharm.com]

- 5. ijssst.info [ijssst.info]

- 6. ijssst.info [ijssst.info]

- 7. researchgate.net [researchgate.net]

An In-depth Technical Guide to 5-Bromo-3-ethoxy-2-iodopyridine: Synthesis, Properties, and Applications

For Researchers, Scientists, and Drug Development Professionals

Abstract

5-Bromo-3-ethoxy-2-iodopyridine, a halogenated pyridine derivative, is a versatile building block in modern organic synthesis, particularly in the fields of medicinal chemistry and materials science. Its unique substitution pattern, featuring bromine, iodine, and ethoxy moieties, offers multiple reaction sites for derivatization, enabling the construction of complex molecular architectures. This guide provides a comprehensive overview of the chemical properties, a plausible synthetic route, potential applications, and safety considerations for this compound, intended to support researchers in its effective utilization.

Chemical Identity and Properties

CAS Number: 848243-20-9

5-Bromo-3-ethoxy-2-iodopyridine is a distinct chemical entity with the following key identifiers and properties:

| Property | Value | Source |

| Molecular Formula | C₇H₇BrINO | |

| Molecular Weight | 327.95 g/mol | |

| Appearance | Dark orange oil (Predicted) | N/A |

| Boiling Point | 298.0 ± 40.0 °C (Predicted) | N/A |

| InChI | InChI=1S/C7H7BrINO/c1-2-11-7-6(9)3-5(8)4-10-7/h3-4H,2H2,1H3 | |

| InChIKey | AYBWPHNAVKZKTF-UHFFFAOYSA-N | |

| SMILES | CCOC1=C(N=CC(=C1)Br)I | N/A |

Strategic Synthesis of 5-Bromo-3-ethoxy-2-iodopyridine

A likely precursor for this synthesis is 5-bromo-3-hydroxypyridine. The hydroxyl group can be introduced onto the pyridine ring through various methods, such as nucleophilic substitution or Sandmeyer-type reactions on the corresponding aminopyridine. Once 5-bromo-3-hydroxypyridine is obtained, the synthesis can proceed through iodination followed by ethoxylation.

Proposed Synthetic Workflow:

Caption: Proposed two-step synthesis of 5-Bromo-3-ethoxy-2-iodopyridine.

Step 1: Iodination of 5-Bromo-3-hydroxypyridine

The introduction of an iodine atom at the 2-position of the pyridine ring can be achieved through electrophilic iodination. The hydroxyl group at the 3-position is an activating group, directing the incoming electrophile to the ortho and para positions. In this case, the 2-position is sterically accessible.

Protocol:

-

Dissolve 5-bromo-3-hydroxypyridine in a suitable aprotic solvent such as N,N-dimethylformamide (DMF) or acetonitrile.

-

Add an iodinating agent, such as N-iodosuccinimide (NIS) or a mixture of iodine and an oxidizing agent (e.g., periodic acid), portion-wise at room temperature.

-

Stir the reaction mixture at room temperature or with gentle heating until the starting material is consumed, as monitored by thin-layer chromatography (TLC).

-

Upon completion, quench the reaction with an aqueous solution of sodium thiosulfate to remove any unreacted iodine.

-

Extract the product with an organic solvent like ethyl acetate.

-

Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

-

Purify the crude product by column chromatography on silica gel to obtain 5-bromo-3-hydroxy-2-iodopyridine.

Step 2: Ethoxylation of 5-Bromo-3-hydroxy-2-iodopyridine

The final step involves the O-alkylation of the hydroxyl group to form the ethoxy ether. This is a standard Williamson ether synthesis.

Protocol:

-

To a solution of 5-bromo-3-hydroxy-2-iodopyridine in an anhydrous polar aprotic solvent (e.g., DMF or acetone), add a suitable base such as potassium carbonate or sodium hydride to deprotonate the hydroxyl group.

-

Stir the mixture at room temperature for a short period to ensure complete formation of the alkoxide.

-

Add an ethylating agent, such as iodoethane or bromoethane, dropwise to the reaction mixture.

-

Heat the reaction mixture to a moderate temperature (e.g., 50-70 °C) and monitor the progress by TLC.

-

Once the reaction is complete, cool the mixture to room temperature and quench with water.

-

Extract the product with an organic solvent (e.g., ethyl acetate or dichloromethane).

-

Wash the combined organic layers with water and brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

-

Purify the final product, 5-Bromo-3-ethoxy-2-iodopyridine, by column chromatography.

Spectroscopic Characterization (Predicted)

While experimental spectra for 5-Bromo-3-ethoxy-2-iodopyridine are not widely published, the expected ¹H and ¹³C NMR chemical shifts can be predicted based on the analysis of similar structures and the known effects of the substituents.

¹H NMR (Predicted):

-

Ethoxy group (CH₂): A quartet is expected around 4.0-4.5 ppm due to coupling with the methyl protons.

-

Ethoxy group (CH₃): A triplet is expected around 1.3-1.5 ppm due to coupling with the methylene protons.

-

Pyridine ring protons: Two doublets are expected in the aromatic region (7.5-8.5 ppm), corresponding to the protons at the 4 and 6 positions. The coupling constant between them would be small (meta-coupling).

¹³C NMR (Predicted):

-

Ethoxy group (CH₂): A signal is expected in the range of 60-70 ppm.

-

Ethoxy group (CH₃): A signal is expected in the range of 14-16 ppm.

-

Pyridine ring carbons: Five distinct signals are expected in the aromatic region (approximately 100-160 ppm). The carbon bearing the iodine (C2) would be shifted upfield compared to a protonated carbon, while the carbons attached to bromine (C5) and the ethoxy group (C3) will also show characteristic shifts.

Mass Spectrometry (Predicted):

The mass spectrum would show a molecular ion peak (M⁺) corresponding to the molecular weight of 327.95. The isotopic pattern will be characteristic of a molecule containing one bromine atom (M⁺ and M+2 peaks in approximately a 1:1 ratio).

Infrared (IR) Spectroscopy (Predicted):

The IR spectrum is expected to show characteristic peaks for:

-

C-H stretching (aromatic and aliphatic) around 2900-3100 cm⁻¹.

-

C-O-C stretching (ether linkage) in the region of 1050-1250 cm⁻¹.

-

C=C and C=N stretching (pyridine ring) in the 1400-1600 cm⁻¹ region.

-

C-Br and C-I stretching vibrations in the fingerprint region (< 800 cm⁻¹).

Applications in Research and Drug Development

Halogenated pyridines are crucial intermediates in the synthesis of pharmaceuticals and agrochemicals. The presence of multiple halogen atoms in 5-Bromo-3-ethoxy-2-iodopyridine allows for selective and sequential cross-coupling reactions, such as Suzuki, Stille, and Sonogashira couplings. The iodine atom is generally more reactive in these reactions than the bromine atom, allowing for a stepwise introduction of different functionalities.

The ethoxy group modifies the electronic properties and lipophilicity of the molecule, which can be advantageous in tuning the pharmacological properties of a final drug candidate. This compound can serve as a key building block for the synthesis of complex heterocyclic systems that are often found in biologically active molecules. For instance, related bromo-iodopyridine derivatives are used in the synthesis of kinase inhibitors for cancer therapy.[1]

Safety and Handling

-

General Handling: Use in a well-ventilated area, preferably in a chemical fume hood. Avoid inhalation of vapors and contact with skin and eyes.[2][3]

-

Personal Protective Equipment (PPE): Wear appropriate protective clothing, including chemical-resistant gloves (e.g., nitrile), safety goggles, and a lab coat.[3][4]

-

Fire Safety: While the compound itself may not be highly flammable, it can decompose upon heating to produce toxic fumes, including hydrogen bromide, hydrogen iodide, and oxides of nitrogen. Use appropriate fire extinguishers for the surrounding fire.[2]

-

Storage: Store in a tightly sealed container in a cool, dry, and well-ventilated place, away from incompatible materials such as strong oxidizing agents and strong acids.[5]

-

Disposal: Dispose of in accordance with local, state, and federal regulations for hazardous chemical waste.

Conclusion

5-Bromo-3-ethoxy-2-iodopyridine is a valuable and versatile synthetic intermediate with significant potential in the development of novel chemical entities. Its multi-functional nature allows for a wide range of chemical transformations, making it a powerful tool for medicinal chemists and synthetic organic chemists. This guide provides a foundational understanding of its properties, a strategic approach to its synthesis, and essential safety information to facilitate its use in the laboratory. As with any chemical, researchers should consult all available safety information and exercise appropriate caution when handling this compound.

References

-

UN1282 Pyridine AGR, ACS, Ph Eur. Safety Data Sheet. [Link]

-

New Jersey Department of Health. Hazard Summary: Pyridine. [Link]

-

PubChemLite. 5-bromo-3-ethoxy-2-fluoropyridine (C7H7BrFNO). [Link]

-

Li, X., et al. (2016). Synthesis of 2-Amino-5-Bromo-3-Iodopyridine. International Journal of Scientific and Engineering Research, 7(11), 1335-1338. [Link]

- Google Patents. CN103755628B - The synthetic method of the iodo-5-bromopyridine of 2-amino-3-.

Sources

An In-depth Technical Guide to 5-Bromo-3-ethoxy-2-iodopyridine: Synthesis, Properties, and Applications in Drug Discovery

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of 5-Bromo-3-ethoxy-2-iodopyridine, a halogenated pyridine derivative with significant potential as a building block in medicinal chemistry and drug development. While direct literature on this specific isomer is limited, this guide synthesizes information from closely related analogues to present its core physicochemical properties, a plausible synthetic route, its strategic utility in the synthesis of complex molecules, and essential safety and handling protocols.

Core Compound Profile and Physicochemical Properties

5-Bromo-3-ethoxy-2-iodopyridine belongs to the class of dihalogenated pyridines, which are pivotal intermediates in organic synthesis. The strategic placement of bromine, iodine, and ethoxy substituents on the pyridine ring offers a versatile platform for constructing diverse molecular architectures through regioselective functionalization.

It is crucial to distinguish the title compound from its more commercially available isomer, 5-Bromo-2-ethoxy-3-iodo-pyridine (CAS No. 848243-20-9).[1] While they share the same molecular formula and weight, the differing positions of the ethoxy and iodo groups lead to distinct chemical reactivity and potential applications.

Table 1: Physicochemical Properties of 5-Bromo-3-ethoxy-2-iodopyridine

| Property | Value | Source |

| Molecular Formula | C₇H₇BrINO | Calculated |

| Molecular Weight | 327.95 g/mol | [1] |

| Appearance | Expected to be a solid at room temperature | Inferred from related compounds |

| Solubility | Expected to be soluble in common organic solvents (e.g., DCM, THF, Ethyl Acetate) | Inferred from related compounds |

| CAS Number | Not assigned | N/A |

Synthesis and Reaction Mechanisms

Proposed Synthetic Pathway

The proposed synthesis involves a multi-step process starting from a readily available precursor, leveraging diazotization and etherification reactions.

Caption: Proposed synthetic route to 5-Bromo-3-ethoxy-2-iodopyridine.

Step-by-Step Experimental Protocol (Proposed)

Step 1: Iodination of 2-Amino-5-bromopyridine

This initial step introduces the iodine atom at the 3-position of the pyridine ring.

-

To a solution of 2-amino-5-bromopyridine in a suitable acidic medium (e.g., sulfuric acid), add iodine periodically.[2]

-

Heat the reaction mixture to facilitate the electrophilic substitution.

-

Upon completion, cool the mixture and neutralize with a base (e.g., NaOH) to precipitate the product.

-

Filter, wash with water, and dry the resulting 2-amino-5-bromo-3-iodopyridine.

Step 2: Diazotization and Hydrolysis to 5-Bromo-3-iodo-2-hydroxypyridine

This step converts the amino group to a hydroxyl group via a diazonium salt intermediate.

-

Dissolve 2-amino-5-bromo-3-iodopyridine in concentrated sulfuric acid under cooling.[2]

-

Add sodium nitrite portion-wise to form the diazonium salt.

-

Pour the reaction mixture onto ice and neutralize to induce the precipitation of 5-bromo-3-iodo-2-hydroxypyridine.[2]

-

Collect the solid by filtration, wash, and dry.

Step 3: Williamson Ether Synthesis to 5-Bromo-3-ethoxy-2-iodopyridine

The final step involves the ethylation of the hydroxyl group.

-

Suspend 5-bromo-3-iodo-2-hydroxypyridine in a suitable solvent (e.g., acetonitrile).

-

Add a base (e.g., potassium carbonate) to deprotonate the hydroxyl group.

-

Add an ethylating agent, such as ethyl iodide, and heat the mixture under reflux.

-

Monitor the reaction for completion.

-

After cooling, filter off the inorganic salts and concentrate the filtrate.

-

Purify the crude product by column chromatography to obtain 5-Bromo-3-ethoxy-2-iodopyridine.

Applications in Drug Discovery and Medicinal Chemistry

The synthetic utility of 5-Bromo-3-ethoxy-2-iodopyridine lies in the differential reactivity of its two halogen substituents. The carbon-iodine bond is more susceptible to oxidative addition in palladium-catalyzed cross-coupling reactions compared to the more stable carbon-bromine bond. This reactivity difference allows for selective functionalization at the 2-position, with the bromine at the 5-position being reserved for subsequent transformations. This strategic, stepwise approach is invaluable in the synthesis of complex, multi-substituted heterocyclic compounds, which are often sought after in drug discovery programs.[3][4]

Role as a Versatile Building Block

This compound can serve as a key intermediate in the synthesis of novel drug candidates targeting a wide range of diseases. Its halogen substituents provide synthetic handles for various palladium-catalyzed cross-coupling reactions, such as Suzuki, Sonogashira, and Buchwald-Hartwig reactions, enabling the introduction of diverse functionalities to modulate biological activity.[4]

Caption: Stepwise functionalization strategy for 5-Bromo-3-ethoxy-2-iodopyridine.

Analytical Characterization

The identity and purity of synthesized 5-Bromo-3-ethoxy-2-iodopyridine would be confirmed using standard analytical techniques:

-

Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR would provide definitive structural information, showing characteristic shifts for the aromatic protons and the ethoxy group.

-

Mass Spectrometry (MS): High-resolution mass spectrometry would confirm the molecular weight and isotopic pattern characteristic of a compound containing both bromine and iodine.

Safety, Handling, and Storage

While a specific Safety Data Sheet (SDS) for 5-Bromo-3-ethoxy-2-iodopyridine is not available, the safety precautions for closely related dihalogenated pyridines should be strictly followed.[5][6][7]

Table 2: Hazard Identification and Precautionary Measures (based on related compounds)

| Hazard Class | GHS Classification | Precautionary Statements |

| Acute Toxicity | May be harmful if swallowed. | P264: Wash hands thoroughly after handling.[6] P270: Do not eat, drink or smoke when using this product.[7] |

| Skin Irritation | Causes skin irritation. | P280: Wear protective gloves/protective clothing/eye protection/face protection.[6] P302+P352: IF ON SKIN: Wash with plenty of soap and water.[6] |

| Eye Irritation | Causes serious eye irritation. | P305+P351+P338: IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing.[6] |

| Respiratory Irritation | May cause respiratory irritation. | P261: Avoid breathing dust/fume/gas/mist/vapors/spray.[6] P304+P340: IF INHALED: Remove person to fresh air and keep comfortable for breathing.[6] |

Handling:

-

Use in a well-ventilated area, preferably in a chemical fume hood.

-

Avoid inhalation of dust and contact with skin and eyes.

-

Wear appropriate personal protective equipment (PPE), including safety goggles, gloves, and a lab coat.

Storage:

-

Store in a tightly closed container in a cool, dry, and well-ventilated place.

-

Keep away from incompatible materials such as strong oxidizing agents.

References

-

PubChem. 5-Bromo-2-iodopyridine. [Link]

-

ResearchGate. Application in medicinal chemistry and comparison studies. [Link]

-

ResearchGate. Supplementary Materials (Spectral Data and NMR Spectra of Compounds). [Link]

-

ACS Publications. Supporting Information for [Title of Paper]. [Link]

-

National Center for Biotechnology Information. 3-Amino-5-bromo-2-iodopyridine. [Link]

-

Topharmanech. Spotlight on 5-Bromo-2-iodopyridine: Key Applications & Synthesis Insights. [Link]

-

PubChem. 2-Amino-5-bromo-3-iodopyridine. [Link]

-

ACG Publications. Records of Natural Products-SI. [Link]

-

Scientific Laboratory Supplies (Ireland) Ltd. 5-Bromo-2-iodopyridine, 97%. [Link]

-

Splendid Lab Pvt. Ltd. 5-Bromo-2-ethoxy-3-iodo-pyridine. [Link]

-

International Journal of Scientific & Engineering Research. Synthesis of 2-Amino-5-Bromo-3-Iodopyridine. [Link]

Sources

- 1. Pharma Impurity Supplier & Custom Synthesis in India | CRO Splendid Lab Pvt. Ltd. [splendidlab.com]

- 2. chemscene.com [chemscene.com]

- 3. pdf.benchchem.com [pdf.benchchem.com]

- 4. nbinno.com [nbinno.com]

- 5. assets.thermofisher.com [assets.thermofisher.com]

- 6. fishersci.com [fishersci.com]

- 7. static.cymitquimica.com [static.cymitquimica.com]

An In-Depth Technical Guide to the Mass Spectrometry of 5-Bromo-3-ethoxy-2-iodopyridine

This guide provides a comprehensive analysis of the mass spectrometric behavior of 5-Bromo-3-ethoxy-2-iodopyridine, a halogenated heterocyclic compound with relevance in synthetic chemistry and drug development. The unique structural features of this molecule, including a pyridine core, an ethoxy substituent, and two distinct halogen atoms (bromine and iodine), present specific challenges and opportunities in its characterization by mass spectrometry. This document will delve into the theoretical and practical aspects of its analysis, offering field-proven insights for researchers, scientists, and professionals in drug development.

Introduction: The Analytical Challenge

5-Bromo-3-ethoxy-2-iodopyridine is a multifunctional molecule whose mass spectrometric analysis requires careful consideration of its chemical properties. The presence of a basic pyridine nitrogen atom, a labile ethoxy group, and two heavy halogens with characteristic isotopic distributions dictates the choice of ionization technique and informs the interpretation of the resulting mass spectrum. Understanding the interplay of these structural elements is paramount for obtaining meaningful and unambiguous data.

Experimental Design and Ionization Strategies

The selection of an appropriate ionization method is the cornerstone of a successful mass spectrometric analysis. For 5-Bromo-3-ethoxy-2-iodopyridine, both hard and soft ionization techniques can be employed, each providing complementary information.

Gas Chromatography-Mass Spectrometry (GC-MS) with Electron Ionization (EI)

Given the potential volatility of the analyte, GC-MS with Electron Ionization (EI) is a viable approach. EI is a high-energy "hard" ionization technique that leads to extensive fragmentation, providing a detailed fingerprint of the molecule's structure.

Rationale for EI:

-

Structural Elucidation: The 70 eV electron beam in standard EI-MS provides sufficient energy to induce characteristic fragmentation, which is invaluable for confirming the compound's structure.[1]

-

Library Matching: While a library spectrum for this specific compound is unlikely to exist, the fragmentation pattern can be compared to that of similar pyridine derivatives.[2][3]

Experimental Protocol: GC-MS (EI) Analysis

-

Sample Preparation: Dissolve 1 mg of 5-Bromo-3-ethoxy-2-iodopyridine in 1 mL of a high-purity volatile solvent such as dichloromethane or ethyl acetate.

-

GC Conditions:

-

Column: A nonpolar or medium-polarity column, such as a 5%-phenyl-methylpolysiloxane (e.g., HP-5ms), is suitable for separating pyridine derivatives.[2]

-

Injector Temperature: Set to 250 °C to ensure complete volatilization without thermal degradation.

-

Oven Program: Start at a low temperature (e.g., 50 °C) and ramp up to a higher temperature (e.g., 280 °C) to ensure good chromatographic separation from any impurities.

-

Carrier Gas: Helium at a constant flow rate (e.g., 1.2 mL/min) is recommended.[3]

-

-

MS Conditions:

-

Ionization Mode: Electron Ionization (EI) at 70 eV.

-

Source Temperature: 230 °C.

-

Mass Range: Scan from m/z 40 to 500 to capture the molecular ion and all significant fragments.

-

Liquid Chromatography-Mass Spectrometry (LC-MS) with Electrospray Ionization (ESI)

For a less volatile or thermally sensitive sample, or when analyzing complex mixtures, LC-MS with Electrospray Ionization (ESI) is the preferred method. ESI is a "soft" ionization technique that typically produces protonated molecules [M+H]+ with minimal fragmentation, making it ideal for determining the molecular weight.[4][5]

Rationale for ESI:

-

Molecular Weight Confirmation: ESI provides a clear signal for the molecular ion, which is crucial for confirming the compound's identity.[6]

-

High Sensitivity: LC-MS/MS can achieve very low detection limits, which is beneficial for trace analysis.[4]

-

Versatility: ESI is compatible with a wide range of solvents and can be used for both polar and nonpolar compounds.

Experimental Protocol: LC-MS (ESI) Analysis

-

Sample Preparation: Dissolve 1 mg of the compound in 1 mL of a suitable solvent mixture, such as methanol/water or acetonitrile/water, to ensure solubility and compatibility with the mobile phase.

-

LC Conditions:

-

Column: A C18 reversed-phase column is a good starting point for many small organic molecules.

-

Mobile Phase: A gradient of water and acetonitrile or methanol, both containing a small amount of an acid (e.g., 0.1% formic acid) to promote protonation in positive ion mode.

-

Flow Rate: Dependent on the column dimensions, typically in the range of 0.2-0.5 mL/min for standard analytical columns.

-

-

MS Conditions:

-

Ionization Mode: Electrospray Ionization (ESI) in positive ion mode.

-

Capillary Voltage: Typically 3-4 kV.

-

Drying Gas Flow and Temperature: Optimized to ensure efficient desolvation.

-

Mass Range: Scan a range that encompasses the expected molecular weight of the protonated molecule.

-

Interpretation of the Mass Spectrum

The mass spectrum of 5-Bromo-3-ethoxy-2-iodopyridine will be characterized by a unique molecular ion cluster and a series of fragment ions that provide structural information.

The Molecular Ion (M+) Peak: A Tale of Two Halogens

The most diagnostic feature in the mass spectrum will be the molecular ion region. Both bromine and iodine have significant natural isotopes, which will result in a complex and highly characteristic pattern.

-

Bromine Isotopes: Bromine has two major isotopes, 79Br and 81Br, with a natural abundance ratio of approximately 1:1.[7][8]

-

Iodine Isotope: Iodine is monoisotopic (127I).[9]

This combination will produce a distinct pattern of peaks in the molecular ion cluster. The molecular weight of 5-Bromo-3-ethoxy-2-iodopyridine (C7H7BrINO) is calculated using the most abundant isotopes (79Br, 127I, 12C, 1H, 14N, 16O).

Table 1: Expected Isotopic Pattern for the Molecular Ion of 5-Bromo-3-ethoxy-2-iodopyridine

| Ion | m/z (Nominal) | Relative Abundance |

| [C7H779BrINO]+ | 355 | ~100% |

| [C7H781BrINO]+ | 357 | ~98% |

The presence of this doublet with a mass difference of 2 and nearly equal intensity is a strong indicator of a molecule containing one bromine atom.[10]

Fragmentation Pathways

Under EI conditions, the molecular ion is energetically unstable and will fragment in predictable ways.[11] The fragmentation patterns of pyridine derivatives often involve the loss of substituents from the ring.[12]

Proposed Fragmentation Pathways:

-

Loss of the Ethoxy Group: A common fragmentation pathway for ethoxy-substituted compounds is the loss of an ethoxy radical (•OCH2CH3) or an ethene molecule (C2H4) via a rearrangement.[13][14]

-

[M - C2H5O]+: Loss of the ethoxy radical.

-

[M - C2H4]+: McLafferty-type rearrangement followed by the loss of ethene.

-

-

Loss of Halogens: The carbon-halogen bonds can cleave, leading to the loss of bromine or iodine radicals.

-

[M - Br]+: Loss of a bromine radical.

-

[M - I]+: Loss of an iodine radical.

-

-

Cleavage of the Pyridine Ring: At higher energies, the pyridine ring itself can fragment, although these fragments may be less diagnostic.

Below is a Graphviz diagram illustrating the plausible fragmentation pathways.

Caption: Proposed EI fragmentation of 5-Bromo-3-ethoxy-2-iodopyridine.

Data Validation and Troubleshooting

To ensure the integrity of the analysis, several validation steps should be taken.

-

High-Resolution Mass Spectrometry (HRMS): For unambiguous elemental composition determination, HRMS is invaluable. It can confirm the elemental formula of the molecular ion and key fragments to within a few parts per million (ppm).

-

Tandem Mass Spectrometry (MS/MS): By selecting the molecular ion and fragmenting it further (Collision-Induced Dissociation - CID), one can confirm the proposed fragmentation pathways and gain more structural information.[15]

Table 2: Troubleshooting Common Issues in the Mass Spectrometry of Halogenated Compounds

| Issue | Possible Cause | Solution |

| No molecular ion in EI | Excessive fragmentation | Use a softer ionization technique like ESI or Chemical Ionization (CI). |

| Poor chromatographic peak shape (GC-MS) | Active sites in the liner or column interacting with the pyridine nitrogen | Use a deactivated liner and a column designed for basic compounds. |

| Ion suppression in ESI | High salt concentration in the sample or mobile phase | Use volatile buffers and ensure proper sample cleanup.[6] |

| Ambiguous fragmentation | Isomeric interference or complex fragmentation | Utilize HRMS and MS/MS to differentiate between possibilities. |

Conclusion

The mass spectrometric analysis of 5-Bromo-3-ethoxy-2-iodopyridine is a multifaceted task that requires a thoughtful approach to experimental design and data interpretation. By leveraging the strengths of both hard and soft ionization techniques, and by carefully analyzing the characteristic isotopic patterns and fragmentation pathways, researchers can confidently identify and characterize this complex molecule. The methodologies and insights provided in this guide serve as a robust framework for the successful analysis of this and similar halogenated heterocyclic compounds.

References

-

Gas chromatography/mass spectrometry analysis of components of pyridine temperature-programmed desorption spectra from surface of copper-supported catalysts. (2009). PubMed. [Link]

-

Eco-Friendly Direct GC–MS Method for Estimation of Niacin and Related Impurities Involving Pyridine in Food Supplements. (2021). MDPI. [Link]

-

(a) GC/MS analysis (20 mg/l pyridine, pH 9, 750 W MW power level, 1 min... (n.d.). ResearchGate. [Link]

-

Mass Spectral Fragmentation Modes of Some New Pyrimidinethiones, Thiazolo[3,2-a]Pyrimidines and Bis-Pyrimidines. (n.d.). article.sapub.org. [Link]

-

The Use of Liquid Chromatography with Tandem Mass Spectrometry for the Analysis of Emerging Environmental Contaminants. (2026). Spectroscopy Online. [Link]

-

Ch13 - Mass Spectroscopy. (n.d.). Department of Chemistry, University of Calgary. [Link]

-

Eco-Friendly Direct GC–MS Method for Estimation of Niacin and Related Impurities Involving Pyridine in Food Supplements. (2021). Semantic Scholar. [Link]

-

mass spectra - the M+2 peak. (n.d.). Chemguide. [Link]

-

Simultaneous LC-MS/MS Analysis of Haloacetic Acids, Bromate, Chlorate, and Dalapon in Water Samples LCMS-8060NX. (n.d.). Shimadzu. [Link]

-

Isotopes in Mass Spectrometry. (2025). Chemistry Steps. [Link]

-

Mass Spectrometry - Fragmentation Patterns. (2023). Chemistry LibreTexts. [Link]

-

Mass spectral fragmentations of alkylpyridine N‐oxides. (n.d.). ResearchGate. [Link]

-

The M+1 & M+2 Peaks. (2025). Save My Exams. [Link]

-

Mass spectral fragmentation pattern of the underivatized halogenated phenylpiperazinopropanones under EI (70 eV) conditions. (n.d.). ResearchGate. [Link]

-

Mass Spectrometry. (n.d.). Michigan State University Department of Chemistry. [Link]

-

Automated Detection of Natural Halogenated Compounds from LC-MS Profiles-Application to the Isolation of Bioactive Chlorinated Compounds from Marine-Derived Fungi. (2016). PubMed. [Link]

-

MASS SPECTROMETRY: FRAGMENTATION PATTERNS. (n.d.). eGyanKosh. [Link]

-

mass spectra - fragmentation patterns. (n.d.). Chemguide. [Link]

-

Mass spectra and proposed scheme for the mass spectral fragmentation of 100 µM parent drug N-ethyl-1,4-DHP derivatives (a). (n.d.). ResearchGate. [Link]

-

Electrospray ionization–tandem mass spectrometric study of fused nitrogen‐containing ring systems. (n.d.). PMC. [Link]

-

Positive and Negative Mode in Mass Spectroscopy: LC-MS/MS Method. (n.d.). NorthEast BioLab. [Link]

-

Basics of LC/MS. (n.d.). Agilent Technologies. [Link]

-

Quantitative Multiple Fragment Monitoring with Enhanced In-Source Fragmentation/Annotation Mass Spectrometry. (n.d.). PMC. [Link]

-

Fragmentation mechanisms in electron impact mass spectrometry. (n.d.). University of Copenhagen. [Link]

-

3.7.2: Mass Spectrometry - Fragmentation Patterns. (2022). Chemistry LibreTexts. [Link]

-

Fragmentation reactions using electrospray ionization mass spectrometry: an important tool for the structural elucidation and characterization of synthetic and natural products. (2015). RSC Publishing. [Link]

-

Systematic Characterisation of the Fragmentation of Flavonoids Using High-Resolution Accurate Mass Electrospray Tandem Mass Spectrometry. (2024). MDPI. [Link]

-

ESI and MALDI mass spectrometry of large POSS oligomers. (n.d.). Polymer Science and Engineering : UMass Amherst. [Link]

Sources

- 1. researchgate.net [researchgate.net]

- 2. mdpi.com [mdpi.com]

- 3. pdfs.semanticscholar.org [pdfs.semanticscholar.org]

- 4. spectroscopyonline.com [spectroscopyonline.com]

- 5. sites.bu.edu [sites.bu.edu]

- 6. nebiolab.com [nebiolab.com]

- 7. chemguide.co.uk [chemguide.co.uk]

- 8. Isotopes in Mass Spectrometry - Chemistry Steps [chemistrysteps.com]

- 9. Mass Spectrometry [www2.chemistry.msu.edu]

- 10. savemyexams.com [savemyexams.com]

- 11. chemguide.co.uk [chemguide.co.uk]

- 12. researchgate.net [researchgate.net]

- 13. article.sapub.org [article.sapub.org]

- 14. chem.libretexts.org [chem.libretexts.org]

- 15. Fragmentation reactions using electrospray ionization mass spectrometry: an important tool for the structural elucidation and characterization of synthetic and natural products - Natural Product Reports (RSC Publishing) [pubs.rsc.org]

solubility of 5-Bromo-3-ethoxy-2-iodopyridine in organic solvents

An In-Depth Technical Guide to the Solubility of 5-Bromo-3-ethoxy-2-iodopyridine in Organic Solvents

Foreword

Introduction to 5-Bromo-3-ethoxy-2-iodopyridine

5-Bromo-3-ethoxy-2-iodopyridine is a polysubstituted pyridine ring with the following key structural features:

-

Chemical Formula: C₇H₇BrINO

-

Molecular Weight: 327.95 g/mol

-

Structure:

-

A central pyridine ring, which is a weakly basic aromatic heterocycle.

-

An iodine atom at the 2-position.

-

An ethoxy group (-OCH₂CH₃) at the 3-position.

-

A bromine atom at the 5-position.

-

The presence of multiple halogen atoms and an ether linkage on the pyridine core makes this compound a valuable building block in medicinal chemistry and materials science, likely utilized in cross-coupling reactions and other synthetic transformations.[1][2] Understanding its behavior in various solvents is critical for its effective use in these applications.

The First Principles of Solubility: A "Like Dissolves Like" Framework

The solubility of a solute in a solvent is governed by the balance of intermolecular forces between solute-solute, solvent-solvent, and solute-solvent molecules. The adage "like dissolves like" serves as a reliable guiding principle, emphasizing that substances with similar polarities tend to be miscible.[3][4][5]

-

Polar Solvents: These solvents possess large dipole moments and often have functional groups capable of hydrogen bonding (e.g., -OH, -NH). They are effective at dissolving polar and ionic solutes. Polar solvents can be further categorized into:

-

Polar Protic Solvents: (e.g., water, methanol, ethanol) - Capable of donating hydrogen bonds.

-

Polar Aprotic Solvents: (e.g., acetone, dimethyl sulfoxide (DMSO), acetonitrile) - Cannot donate hydrogen bonds but have significant dipole moments.

-

-

Nonpolar Solvents: These solvents have low dielectric constants and are composed of molecules with minimal dipole moments (e.g., hexane, toluene, carbon tetrachloride). They excel at dissolving nonpolar solutes through weaker van der Waals forces.[5]

The interplay of these forces dictates whether the energy required to break the solute-solute and solvent-solvent interactions is favorably compensated by the formation of new solute-solvent interactions.[5]

Predicted Solubility Profile of 5-Bromo-3-ethoxy-2-iodopyridine

By dissecting the molecular structure of 5-Bromo-3-ethoxy-2-iodopyridine, we can predict its solubility behavior.

Structural Analysis:

-

Pyridine Ring: The nitrogen atom in the pyridine ring has a lone pair of electrons, making it a hydrogen bond acceptor and imparting a degree of polarity to the molecule.

-

Ethoxy Group (-OCH₂CH₃): The oxygen atom in the ethoxy group also has lone pairs and can act as a hydrogen bond acceptor. The ethyl chain, however, is nonpolar. The presence of an ether group can slightly increase solubility in polar solvents compared to a simple alkyl chain.[3]

-

Halogen Atoms (Br and I): Both bromine and iodine are large, polarizable atoms. While the C-Br and C-I bonds have dipoles, the overall contribution of halogens to polarity is complex. They increase the molecular weight and surface area, which can favor solubility in less polar, more polarizable solvents. Their ability to participate in halogen bonding can also influence interactions.[6]

-

Overall Polarity: The molecule possesses several polar functional groups (the pyridine nitrogen and the ethoxy oxygen). However, it has a significant nonpolar surface area due to the aromatic ring and the halogen atoms. The lack of a hydrogen bond donor (like an -OH or -NH group) is a critical feature.

Solubility Predictions:

Based on this analysis, we can formulate the following hypotheses:

-

High Solubility in Polar Aprotic Solvents: We predict good solubility in solvents like acetone, ethyl acetate, tetrahydrofuran (THF), and dichloromethane (DCM) . These solvents have sufficient polarity to interact with the dipoles of the C-Br, C-I, and C-O bonds, as well as the pyridine ring, without the need for hydrogen bond donation.

-

Moderate Solubility in Polar Protic Solvents: Solubility in alcohols like methanol and ethanol is expected to be moderate. While these solvents can accept hydrogen bonds from the pyridine nitrogen and ethoxy oxygen, the lack of a hydrogen bond donor on the solute molecule limits the strength of this interaction. As the alkyl chain of the alcohol increases (e.g., propanol, butanol), the solubility will likely decrease due to the increasing nonpolar character of the solvent.[7]

-

Low to Negligible Solubility in Nonpolar Solvents: We anticipate poor solubility in highly nonpolar solvents such as hexane, cyclohexane, and toluene . The polar nature of the pyridine ring and the ethoxy group will not have favorable interactions with these nonpolar solvents.

-

Insolubility in Water: The compound is expected to be insoluble in water. Despite the presence of hydrogen bond acceptors, the large, nonpolar, and hydrophobic surface area contributed by the halogenated aromatic ring will dominate, preventing significant dissolution in a highly polar, hydrogen-bonding solvent like water.[7]

A Practical Guide: Experimental Determination of Solubility

To move from prediction to empirical data, a systematic experimental approach is necessary. The following protocol outlines a reliable method for determining the solubility of 5-Bromo-3-ethoxy-2-iodopyridine. This protocol is designed as a self-validating system, ensuring accuracy and reproducibility.

Materials and Equipment

-

5-Bromo-3-ethoxy-2-iodopyridine (solute)

-

A range of organic solvents (e.g., Hexane, Toluene, Dichloromethane, Ethyl Acetate, Acetone, Methanol, Ethanol)

-

Analytical balance

-

Vials with screw caps (e.g., 4 mL)

-

Magnetic stirrer and stir bars or a shaker/vortex mixer

-

Constant temperature bath or incubator

-

Syringes and syringe filters (0.22 µm or 0.45 µm, compatible with the solvents)

-

Volumetric flasks and pipettes

-

Analytical instrument for quantification (e.g., HPLC-UV, UV-Vis spectrophotometer)

Experimental Workflow Diagram

Caption: Workflow for experimental solubility determination.

Step-by-Step Protocol (Shake-Flask Method)

The shake-flask method is a gold standard for determining thermodynamic solubility.[8]

-

Preparation of Saturated Solutions:

-

Add an excess amount of 5-Bromo-3-ethoxy-2-iodopyridine to a series of vials. "Excess" means that undissolved solid should be clearly visible after equilibration. A starting point could be ~20-50 mg of solute.

-

Accurately pipette a known volume (e.g., 2.0 mL) of each selected organic solvent into the corresponding vials.

-

Securely cap the vials to prevent solvent evaporation.

-

-

Equilibration:

-

Place the vials in a constant temperature bath (e.g., 25 °C) and agitate them for a sufficient period to reach equilibrium. This can take several hours; 24 hours is a standard duration to ensure equilibrium is reached.[9] Consistent agitation is key.

-

-

Sample Collection and Preparation:

-

After equilibration, allow the vials to stand undisturbed in the temperature bath for a short period (e.g., 30 minutes) to let the excess solid settle.

-

Carefully withdraw an aliquot of the supernatant using a syringe.

-

Immediately pass the aliquot through a syringe filter into a clean, tared vial. This step is crucial to remove all undissolved solid particles.

-

-

Quantification (Gravimetric Method - for non-volatile solutes):

-

Weigh the vial containing the filtered solution.

-

Carefully evaporate the solvent under a stream of nitrogen or in a vacuum oven at a temperature below the compound's melting point.

-

Once the solvent is fully removed, weigh the vial again. The difference in weight corresponds to the mass of the dissolved solute.

-

Calculate the solubility in mg/mL by dividing the mass of the solute by the volume of the aliquot taken.

-

-

Quantification (Chromatographic/Spectroscopic Method):

-

Prepare a series of standard solutions of known concentrations of 5-Bromo-3-ethoxy-2-iodopyridine in the solvent of interest.

-

Generate a calibration curve using the analytical instrument (e.g., by plotting UV absorbance vs. concentration).

-

Accurately dilute the filtered sample solution to a concentration that falls within the linear range of the calibration curve.

-

Analyze the diluted sample and determine its concentration using the calibration curve.

-

Calculate the original solubility, remembering to account for the dilution factor.[10]

-

Data Presentation and Interpretation

Organizing the experimentally determined solubility data in a clear, tabular format is essential for comparison and analysis.

Table 1: Experimentally Determined Solubility of 5-Bromo-3-ethoxy-2-iodopyridine at 25 °C

| Solvent Class | Solvent Name | Dielectric Constant (Approx.) | Predicted Solubility | Experimental Solubility (mg/mL) |

| Nonpolar | Hexane | 1.9 | Low | |

| Toluene | 2.4 | Low to Moderate | ||

| Polar Aprotic | Dichloromethane (DCM) | 9.1 | High | |

| Ethyl Acetate | 6.0 | High | ||

| Tetrahydrofuran (THF) | 7.5 | High | ||

| Acetone | 21 | High | ||

| Acetonitrile (ACN) | 37.5 | Moderate to High | ||

| Dimethyl Sulfoxide (DMSO) | 47 | High | ||

| Polar Protic | Methanol | 32.6 | Moderate | |

| Ethanol | 24.3 | Moderate | ||

| Water | 78.5 | Insoluble |

Note: Dielectric constants are approximate values to indicate solvent polarity.

Conclusion: A Framework for Understanding and Application

This guide has provided a comprehensive framework for understanding and determining the . By combining theoretical predictions based on molecular structure with a robust experimental protocol, researchers can confidently assess the solubility profile of this and other novel compounds. This knowledge is not merely academic; it is fundamental to the practical application of the compound in synthesis, purification, and formulation development. The principles and methodologies outlined herein provide a self-validating system for generating reliable and actionable solubility data, empowering scientists to accelerate their research and development efforts.

References

- Jorgensen, W. L., & Duffy, E. M. (2002). Prediction of drug solubility from structure. Advanced Drug Delivery Reviews, 54(3), 355-366.

-

University of California, Davis. (2023, August 31). Solubility of Organic Compounds. Chem LibreTexts. [Link]

- Aoudia, M., et al. (2010). Sodium Lauryl Ether Sulfate Micellization and Water Solubility Enhancement Towards Naphthalene and Pyrene: Effect of the Degree of Ethoxylation. Journal of Surfactants and Detergents.

-

Open Oregon Educational Resources. 3.2 Solubility – Introductory Organic Chemistry. [Link]

-

Khan Academy. Solubility of organic compounds. [Link]

-

SlideShare. (2016, May 19). solubility experimental methods.pptx. [Link]

-

Chemistry Steps. (2021, October 8). Solubility of Organic Compounds. [Link]

- Fakhree, M. A. A., et al. (2010). Experimental and Computational Methods Pertaining to Drug Solubility. Journal of Pharmaceutical Sciences.

-

Chemistry LibreTexts. (2023, January 22). Solubility - What dissolves in What?. [Link]

-

Lund University Publications. (2007). Methods for measurement of solubility and dissolution rate of sparingly soluble drugs. [Link]

- Google Patents. WO2005116635A1 - Method for determining solubility of a chemical compound.

- Powers, D. C., et al. (2017). Selective Halogenation of Pyridines Using Designed Phosphine Reagents. Journal of the American Chemical Society.

- Florence, A. T., & Attwood, D. (2006). Physicochemical Principles of Pharmacy. Pharmaceutical Press.

-

ASHP. Functional Group Characteristics and Roles. [Link]

-

PubChem. 5-Bromo-2-iodopyridine-3,4,6-d3. [Link]

- Kotsyuda, S., et al. (2023). Noncovalent Interactions in Halogenated Pyridinium Salts of the Weakly Coordinating Anion [Al(OTeF5)4]−. Chemistry – A European Journal.

-

PubChem. 5-Bromo-2-iodopyridine. [Link]

-

LSU Scholarly Repository. (1985). Solubility Studies in Pure and Mixed Solvents (Pyridine, Thiophene, Benzene, Cyclohexane). [Link]

-

Molbase. Pyridine,5-bromo-2-ethoxy-3-iodo-. [Link]

- Vantourout, J. C., et al. (2022).

-

Organic Syntheses. (2024). meta-C–H Halogenation of Pyridines, Quinolines, and Isoquinolines: meta-Chlorination of 2-Phenylpyridine. [Link]

Sources

- 1. Selective Halogenation of Pyridines Using Designed Phosphine Reagents - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Halogenation of the 3-position of pyridines through Zincke imine intermediates - PMC [pmc.ncbi.nlm.nih.gov]

- 3. 3.2 Solubility – Introductory Organic Chemistry [openoregon.pressbooks.pub]

- 4. Khan Academy [khanacademy.org]

- 5. Solubility of Organic Compounds - Chemistry Steps [chemistrysteps.com]

- 6. refubium.fu-berlin.de [refubium.fu-berlin.de]

- 7. copharm.uobaghdad.edu.iq [copharm.uobaghdad.edu.iq]

- 8. researchgate.net [researchgate.net]

- 9. lup.lub.lu.se [lup.lub.lu.se]

- 10. solubility experimental methods.pptx [slideshare.net]

Navigating the Synthesis and Application of 5-Bromo-2-ethoxy-3-iodopyridine: A Technical Guide for Advanced Research

For Immediate Release

A comprehensive technical guide on the commercial availability, synthesis, and application of the versatile chemical intermediate, 5-Bromo-2-ethoxy-3-iodopyridine, has been developed for researchers, scientists, and professionals in the field of drug development. This guide provides in-depth, field-proven insights into the strategic use of this compound in the synthesis of complex molecular architectures.

Introduction: The Strategic Value of Polysubstituted Pyridines

The pyridine scaffold is a cornerstone in medicinal chemistry, forming the core of numerous natural products and FDA-approved drugs.[1] Its unique electronic properties and ability to engage in various biological interactions make it a privileged structure in the design of novel therapeutics. Among the vast array of functionalized pyridines, 5-Bromo-2-ethoxy-3-iodopyridine stands out as a highly valuable building block. Its trifunctional nature, featuring bromo, iodo, and ethoxy groups, offers orthogonal reactivity, enabling selective and sequential chemical transformations. This guide focuses on the practical aspects of sourcing, synthesizing, and utilizing this key intermediate in advanced chemical research, particularly in the realm of drug discovery.

Commercial Availability

5-Bromo-2-ethoxy-3-iodopyridine is available from a number of specialized chemical suppliers. Researchers can procure this compound in various quantities, typically for research and development purposes. The table below summarizes the key information for sourcing this material.

| Supplier | Catalog Number | Purity | Available Quantities |

| Sigma-Aldrich | AOB640093335 | Inquiry | Inquiry |

| BLD Pharm | BD109459 | ≥97.0% | 1g, 5g, 25g |

| Splendid Labs | CSL-34815 | Inquiry | Custom Synthesis |

Note: Availability and purity levels are subject to change. It is recommended to contact the suppliers directly for the most current information.

Synthesis of 5-Bromo-2-ethoxy-3-iodopyridine: A Two-Step Approach

The synthesis of 5-Bromo-2-ethoxy-3-iodopyridine can be efficiently achieved through a two-step process commencing with the iodination of commercially available 5-bromo-2-hydroxypyridine, followed by a Williamson ether synthesis.

Step 1: Iodination of 5-Bromo-2-hydroxypyridine

The initial step involves the regioselective iodination of 5-bromo-2-hydroxypyridine to yield 5-bromo-3-iodo-pyridin-2-ol. This transformation is crucial as it installs the iodo group at the desired position, ortho to the hydroxyl group. The choice of an iodinating agent and reaction conditions is critical to ensure high yield and selectivity. N-iodosuccinimide (NIS) in a suitable solvent like acetonitrile is a preferred method due to its mild nature and high efficiency.

Experimental Protocol: Synthesis of 5-Bromo-3-iodo-pyridin-2-ol

-

Reagent Preparation: In a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, dissolve 5-bromo-2-hydroxypyridine (1.0 eq) in acetonitrile (10-15 mL per gram of starting material).

-

Addition of NIS: To the stirred solution, add N-iodosuccinimide (1.1-1.2 eq) portion-wise at room temperature. The addition of NIS is a key step; its electrophilic nature allows for the selective iodination at the electron-rich C3 position of the pyridine ring.

-

Reaction Progression: Heat the reaction mixture to reflux (approximately 82°C) and monitor the progress by Thin Layer Chromatography (TLC) until the starting material is consumed.

-

Work-up and Isolation: Upon completion, cool the reaction mixture to room temperature and remove the solvent under reduced pressure. The residue is then partitioned between ethyl acetate and water. The organic layer is washed with saturated sodium thiosulfate solution to quench any remaining iodine, followed by brine.

-

Purification: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate to afford the crude 5-bromo-3-iodo-pyridin-2-ol. The product can be further purified by recrystallization or column chromatography.

Step 2: Williamson Ether Synthesis

The second step involves the conversion of the synthesized 5-bromo-3-iodo-pyridin-2-ol to the target molecule, 5-Bromo-2-ethoxy-3-iodopyridine, via a Williamson ether synthesis.[2][3] This classic and robust reaction involves the deprotonation of the hydroxyl group to form an alkoxide, which then acts as a nucleophile to displace a halide from an ethylating agent.

Experimental Protocol: Synthesis of 5-Bromo-2-ethoxy-3-iodopyridine

-

Alkoxide Formation: In a dry, inert atmosphere (e.g., under nitrogen or argon), suspend 5-bromo-3-iodo-pyridin-2-ol (1.0 eq) in a suitable aprotic solvent such as N,N-dimethylformamide (DMF) or tetrahydrofuran (THF). Add a strong base, such as sodium hydride (NaH, 1.1-1.2 eq), portion-wise at 0°C. The use of a strong, non-nucleophilic base is essential to quantitatively generate the pyridinolate anion without competing side reactions.

-

Ethylating Agent Addition: Once the evolution of hydrogen gas ceases, indicating the complete formation of the alkoxide, add ethyl iodide (1.2-1.5 eq) dropwise to the reaction mixture at 0°C.

-

Reaction Progression: Allow the reaction to warm to room temperature and stir until TLC analysis indicates the complete consumption of the starting material. The reaction progress is driven by the nucleophilic attack of the pyridinolate on the electrophilic ethyl iodide in an SN2 fashion.[4]

-

Work-up and Isolation: Carefully quench the reaction with water and extract the product with a suitable organic solvent like ethyl acetate. Wash the combined organic layers with water and brine.

-

Purification: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. The crude product is then purified by column chromatography on silica gel to yield pure 5-Bromo-2-ethoxy-3-iodopyridine.

Applications in Drug Discovery and Organic Synthesis

The strategic placement of three distinct functional groups on the pyridine ring of 5-Bromo-2-ethoxy-3-iodopyridine makes it a powerful intermediate for the construction of complex molecules, particularly in the synthesis of kinase inhibitors.[5] The bromo and iodo substituents serve as versatile handles for various palladium-catalyzed cross-coupling reactions, such as Suzuki and Sonogashira couplings, allowing for the introduction of diverse aryl, heteroaryl, and alkynyl moieties.[6][7]

The differential reactivity of the C-I and C-Br bonds is a key feature of this molecule. The C-I bond is generally more reactive in palladium-catalyzed cross-coupling reactions than the C-Br bond. This allows for selective functionalization at the 3-position, leaving the 5-position available for subsequent transformations.

Example Application: Sequential Cross-Coupling for Kinase Inhibitor Scaffolds

A common strategy in the synthesis of kinase inhibitors is the construction of a bi-heterocyclic core. 5-Bromo-2-ethoxy-3-iodopyridine can be employed in a sequential cross-coupling strategy to achieve this.

-

Sonogashira Coupling at the C3 Position: The more reactive iodo group can first be coupled with a terminal alkyne under Sonogashira conditions (Pd catalyst, Cu(I) co-catalyst, and a base).[8]

-

Suzuki Coupling at the C5 Position: The remaining bromo group can then be subjected to a Suzuki coupling with a boronic acid or ester to introduce an aryl or heteroaryl group.[9][10]

This sequential approach provides a modular and efficient route to highly functionalized pyridine derivatives that can be further elaborated to target specific kinase active sites.

Analytical Characterization

Thorough analytical characterization is essential to confirm the identity and purity of synthesized 5-Bromo-2-ethoxy-3-iodopyridine. The following techniques are typically employed:

Nuclear Magnetic Resonance (NMR) Spectroscopy

-

1H NMR: The proton NMR spectrum is expected to show two distinct signals in the aromatic region corresponding to the two protons on the pyridine ring. The ethoxy group will exhibit a characteristic triplet for the methyl protons and a quartet for the methylene protons.

-

13C NMR: The carbon NMR spectrum will display seven unique signals corresponding to the seven carbon atoms in the molecule. The chemical shifts of the pyridine carbons will be influenced by the electronegative substituents.

Predicted NMR Data (in CDCl3):

| Assignment | 1H Chemical Shift (ppm) | 13C Chemical Shift (ppm) |

| Pyridine-H4 | ~8.1 | ~145 |

| Pyridine-H6 | ~7.8 | ~150 |

| -OCH2CH3 | ~4.4 (q) | ~62 |

| -OCH2CH3 | ~1.4 (t) | ~15 |

| Pyridine-C2 | - | ~160 |

| Pyridine-C3 | - | ~85 |

| Pyridine-C5 | - | ~115 |

Note: These are predicted values based on analogous structures and may vary slightly in an experimental setting.

Mass Spectrometry (MS)

Mass spectrometry is used to determine the molecular weight and confirm the elemental composition of the compound. The presence of bromine and iodine will result in a characteristic isotopic pattern in the mass spectrum, which is a definitive indicator of their presence in the molecule.

Expected Mass Spectrum Data:

-

Molecular Ion (M+): A prominent molecular ion peak should be observed at m/z corresponding to the molecular weight of the compound (C7H7BrINO, MW: 327.95 g/mol ).

-

Isotopic Pattern: The presence of one bromine atom (79Br and 81Br in ~1:1 ratio) will lead to an M+2 peak of nearly equal intensity to the molecular ion peak.

Conclusion

5-Bromo-2-ethoxy-3-iodopyridine is a highly functionalized and synthetically versatile building block with significant potential in drug discovery and organic synthesis. Its commercial availability and the straightforward, high-yielding synthetic routes described in this guide make it an accessible and valuable tool for researchers. The orthogonal reactivity of its halogen substituents allows for selective and sequential functionalization, enabling the efficient construction of complex molecular architectures, particularly those relevant to the development of novel kinase inhibitors. The detailed protocols and characterization data provided herein serve as a comprehensive resource for scientists and professionals working at the forefront of chemical innovation.

References

- Williamson, A. W. (1850). Theory of Aetherification. Philosophical Magazine, 37(251), 350-356.

- Life Chemicals. (2021, October 12). Functionalized Pyridines as Valuable Building Blocks in Organic Synthesis and Medicinal Chemistry.

- Sigma-Aldrich. 5-Bromo-2-ethoxy-3-iodo-pyridine.

- Guidechem. (2020, July 20). How to Synthesize 5-BROMO-3-IODO-PYRIDIN-2-OL?

- Master Organic Chemistry. (2014, October 24). The Williamson Ether Synthesis.

- BenchChem. (2025). The Pivotal Role of 5-Bromo-2-nitropyridine in the Synthesis of Potent Kinase Inhibitors: Application Notes and Protocols.

- Splendid Lab Pvt. Ltd. 5-Bromo-2-ethoxy-3-iodo-pyridine.

- BLD Pharm. 848243-20-9|5-Bromo-2-ethoxy-3-iodopyridine.

- BYJU'S. Williamson Ether Synthesis reaction.

- Baati, R., et al. (n.d.). Sonogashira Cross-Coupling Reaction of Bromocyanofluoro Pyridine Nuclei: Access to 5- and 6-alkynyl-3-fluoro-2-pyridinamidoximes. ePrints Soton.

- ChemicalBook. 5-Bromo-2-iodopyridine(223463-13-6) 1H NMR spectrum.

- PubChem. 5-Bromo-2-iodopyridine.

- University of Richmond. Organic Chemistry Williamson Ether Synthesis.

- BenchChem. (2025). Application Notes and Protocols: Sonogashira Coupling of 5-Bromoindole with Terminal Alkynes.

- Master Organic Chemistry. Mitsunobu Reaction.

- Cambridge University Press. Suzuki Coupling.

- ChemicalBook. 2-Bromo-5-iodopyridine(73290-22-9) 1H NMR spectrum.

- Organic Chemistry Portal. Mitsunobu Reaction.

- Al-Zoubi, W., et al. (2020). Copper-free Sonogashira cross-coupling reactions: an overview. RSC Advances, 10(63), 38392-38413.

- Šačkus, A., et al. (2013). Synthesis and microwave-promoted Suzuki-Miyaura cross-coupling reactions of 5-bromo-1,3,3-trimethyl-1,3-dihydro-6'H-spiro[indole-2,2'-piperidin]-6'-one. Chemija, 24(2), 119-126.

- Spotlight on 5-Bromo-2-iodopyridine: Key Applications & Synthesis Insights. (2026, January 28). BOC Sciences.

- Daniele, G., et al. (2011). The Suzuki Reaction Applied to the Synthesis of Novel Pyrrolyl and Thiophenyl Indazoles. Molecules, 16(12), 10115-10128.

- Hesse, M., Meier, H., & Zeeh, B. (2008). Spectroscopic Methods in Organic Chemistry. Georg Thieme Verlag.

- ResearchGate. Sonogashira cross coupling of 5-bromo-2- (methoxymethyl)- 6-phenyl...

- Li, X., et al. (2016). Synthesis of 2-Amino-5-Bromo-3-Iodopyridine. International Journal of Simulation: Systems, Science & Technology, 17(46), 55.1-55.4.

- Ikram, M., et al. (2017). Efficient Synthesis of Novel Pyridine-Based Derivatives via Suzuki Cross-Coupling Reaction of Commercially Available 5-Bromo-2-methylpyridin-3-amine: Quantum Mechanical Investigations and Biological Activities. Molecules, 22(2), 203.

- Sigma-Aldrich. 5-Bromo-2-iodopyridine 97%.

- Tšubrik, O., et al. (2014). Sonogashira cross-coupling of 3-bromo-1,2-diones. Tetrahedron Letters, 55(30), 4165-4168.

- Wikipedia. Suzuki reaction.

- ChemScene. 223463-13-6 | 5-Bromo-2-iodopyridine.

- MedChemExpress. 5-Bromo-2-iodopyridine.

- Zhang, L., et al. (2020). Discovery of 5-bromo-4-phenoxy-N-phenylpyrimidin-2-amine derivatives as novel ULK1 inhibitors that block autophagy and induce apoptosis in non-small cell lung cancer. European Journal of Medicinal Chemistry, 208, 112782.

- Roskoski, R. Jr. (2021). Small Molecule Kinase Inhibitor Drugs (1995–2021). Pharmacological Research, 170, 105741.

- Roskoski, R. Jr. (2021). Small Molecule Kinase Inhibitor Drugs (1995–2021): Medical Indication, Pharmacology, and Synthesis. Pharmacological Research, 170, 105741.

- BenchChem. (2025). Application Note: 1H and 13C NMR Spectral Analysis of 3-Bromopyridine-D4.

- Thermo Fisher Scientific. 5-Bromo-2-iodopyridine, 98%.

- Sigma-Aldrich. 5-Bromo-2-iodopyridine 97%.

Sources

- 1. rsc.org [rsc.org]

- 2. gold-chemistry.org [gold-chemistry.org]

- 3. masterorganicchemistry.com [masterorganicchemistry.com]

- 4. byjus.com [byjus.com]

- 5. pdf.benchchem.com [pdf.benchchem.com]

- 6. nbinno.com [nbinno.com]

- 7. researchgate.net [researchgate.net]

- 8. eprints.soton.ac.uk [eprints.soton.ac.uk]

- 9. Suzuki Coupling (Chapter 110) - Name Reactions in Organic Synthesis [cambridge.org]

- 10. Suzuki reaction - Wikipedia [en.wikipedia.org]

Technical Guide: Regioselective Synthesis of Substituted Ethoxy-Iodopyridines

Executive Summary

Substituted ethoxy-iodopyridines are high-value scaffolds in medicinal chemistry. The ethoxy group functions as a lipophilic hydrogen-bond acceptor, while the iodine atom serves as a versatile handle for palladium-catalyzed cross-couplings (Suzuki-Miyaura, Sonogashira, Buchwald-Hartwig).

However, the pyridine ring’s electron-deficient nature creates a regioselectivity paradox. Electrophilic aromatic substitution (SEAr) is sluggish and favors the C3 position, while nucleophilic aromatic substitution (SNAr) favors C2/C4. Achieving precise regiocontrol requires a strategic selection of methodology: Nucleophilic Displacement , Electrophilic Iodination , or Directed Ortho Metalation (DoM) .

This guide provides a decision-matrix approach to synthesizing specific isomers, supported by field-proven protocols and mechanistic insights.

Part 1: Strategic Analysis of Regiocontrol

The synthesis of ethoxy-iodopyridines is not a "one-size-fits-all" process. The relative position of the nitrogen atom, the ethoxy group, and the desired iodine placement dictates the synthetic strategy.

The Regioselectivity Decision Matrix

| Target Isomer | Primary Strategy | Mechanism | Key Reagents |

| 2-Ethoxy-3-iodopyridine | DoM or SNAr | Lithiation directed by OEt / Displacement of Cl | |

| 2-Ethoxy-5-iodopyridine | SEAr | Electrophilic Iodination (Para to OEt) | NIS or I |

| 3-Ethoxy-4-iodopyridine | DoM (Blocked) | C2-blocked Lithiation or Sandmeyer | LDA/TMSCl or NaNO |

| 2-Ethoxy-4-iodopyridine | SNAr | Displacement of 2-halo (activated by 4-iodo) | NaOEt/EtOH |

Visualizing the Synthetic Logic

Figure 1: Decision tree for selecting the synthetic route based on the target regioisomer.

Part 2: The Directed Ortho Metalation (DoM) Approach

Target: 2-Ethoxy-3-iodopyridine

The ethoxy group at C2 is a powerful Directed Metalation Group (DMG). It coordinates lithium, lowering the transition state energy for deprotonation at the C3 position. This is the most reliable method for accessing the 2,3-substitution pattern.

Mechanism & Causality

The pyridine nitrogen lone pair also coordinates lithium, but the C3 proton is uniquely acidified by the inductive effect of the oxygen and the coordinating ability of the ethoxy oxygen.

-

Why THF? Essential for solvating the alkyllithium aggregates (tetramers/hexamers) into reactive dimers/monomers.

-

Why Temperature Control? Above -70°C, the lithiated pyridine can undergo "halogen dance" (if halogens are present) or nucleophilic attack by the alkyllithium on the pyridine ring (addition across the C=N bond).

Protocol 1: Synthesis of 2-Ethoxy-3-iodopyridine

Reagents:

-

2-Ethoxypyridine (1.0 eq)

- -Butyllithium (1.1 eq, 2.5 M in hexanes)

-

Iodine (1.2 eq)

-

Dry THF (Solvent)

Step-by-Step Methodology:

-

Setup: Flame-dry a 3-neck round-bottom flask under Argon. Add dry THF (0.2 M concentration relative to substrate).

-

Deprotonation: Add 2-ethoxypyridine. Cool the solution to -78°C (dry ice/acetone bath).

-

Lithiation: Add

-BuLi dropwise via syringe pump over 20 minutes. Critical: Maintain internal temperature below -70°C to prevent side reactions. -

Incubation: Stir at -78°C for 1 hour. The solution typically turns yellow/orange, indicating the formation of the lithiated species.

-

Quench: Dissolve Iodine (I

) in a minimal amount of dry THF. Add this solution dropwise to the lithiated pyridine. The color will fade from dark violet (iodine) to yellow (product) as it reacts. -

Workup: Allow to warm to room temperature. Quench with saturated aqueous Na

S -

Purification: Silica gel chromatography (Hexanes/EtOAc).

Validation:

-

H NMR (CDCl

Part 3: The Electrophilic Iodination Approach (SEAr)

Target: 2-Ethoxy-5-iodopyridine

Direct iodination of pyridine is difficult. However, the ethoxy group at C2 pushes electron density into the ring (resonance donation), specifically activating the C3 and C5 positions. Because C3 is sterically hindered by the ethoxy group and electronically distinct, mild electrophilic conditions often favor the C5 position (para to the ethoxy group).

Protocol 2: Regioselective C5-Iodination

Reagents:

-

2-Ethoxypyridine (1.0 eq)

-

N-Iodosuccinimide (NIS) (1.1 eq)

-

Acetonitrile (MeCN) or TFA (Catalytic)

Step-by-Step Methodology:

-

Dissolution: Dissolve 2-ethoxypyridine in Acetonitrile (0.5 M).

-

Activation: Add NIS in one portion.

-

Catalysis (Optional but recommended): Add 5 mol% TFA or Ag

SO -

Reaction: Stir at room temperature for 4–12 hours. Monitor by TLC or LCMS.

-

Workup: Remove solvent in vacuo. Redissolve in DCM, wash with NaHCO

(remove acid) and Na -

Yield: Typically 80-90% regioselectivity for the 5-iodo isomer.

Senior Scientist Note: If you observe C3-iodination, switch the solvent to Methanol. Protic solvents solvate the ethoxy oxygen, increasing the steric bulk around C3 and forcing the electrophile to C5.

Part 4: The SNAr Approach (Nucleophilic Displacement)

Target: 2-Ethoxy-3-iodopyridine (Alternative Route)

If you already possess 2-chloro-3-iodopyridine (commercially available), SNAr is superior to DoM because it avoids cryogenic conditions and organolithiums.

Mechanism

The iodine at C3 exerts an inductive withdrawing effect (-I), activating the C2-chlorine bond for displacement. The reaction proceeds via a Meisenheimer-like transition state.

Protocol 3: Ethoxylation of 2-Chloro-3-iodopyridine

Reagents:

-

2-Chloro-3-iodopyridine

-

Sodium Ethoxide (NaOEt) (freshly prepared or 21% wt in EtOH)

-

Absolute Ethanol[1]

Step-by-Step Methodology:

-

Preparation: Dissolve 2-chloro-3-iodopyridine in absolute ethanol (0.5 M).

-

Addition: Add NaOEt (1.2 eq) solution.

-

Reflux: Heat to reflux (78°C) for 3–6 hours.

-

Caution: Do not use DMF or DMSO if possible; while faster, they can lead to "scrambling" or halide exchange if not careful. Ethanol ensures the nucleophile matches the solvent.

-

-

Monitoring: HPLC will show the disappearance of the chloro-starting material (RT ~ 3.5 min) and appearance of the ethoxy-product (RT ~ 4.2 min).

-

Workup: Concentrate EtOH. Dilute with water. The product often precipitates as a solid.[2] Filter and wash with water.[1][3]

Part 5: Troubleshooting & Optimization

Common Failure Modes

| Issue | Cause | Solution |

| Scrambled Regiochemistry (DoM) | Temperature > -70°C | Ensure internal probe monitoring; use dry ice/acetone slurry. |

| Low Yield (SEAr) | Pyridine deactivation | Use Ag(I) salts (Ag |

| Hydrolysis (SNAr) | Wet Ethanol/NaOEt | Use freshly distilled EtOH and store NaOEt under Argon. Moisture creates NaOH, leading to pyridones. |

Visualization of the DoM vs. SNAr Pathway

Figure 2: Mechanistic comparison of DoM (top) and SNAr (bottom) routes to the same target.

References

-

Directed Ortho Metalation (DoM) Review: Snieckus, V. (1990). Directed ortho metalation.[4][5][6] Tertiary amide and O-carbamate directors in synthetic strategies for polysubstituted aromatics. Chemical Reviews, 90(6), 879–933. Link

-

SNAr Kinetics on Pyridines: Terrier, F. (2008). Modern Nucleophilic Aromatic Substitution. Wiley-VCH.[5] (Foundational Text).

-

Regioselective Iodination: Castanet, A.-S., Colobert, F., & Broutin, P.-E. (2002). Mild and regioselective iodination of electron-rich aromatics with N-iodosuccinimide. Tetrahedron Letters, 43(29), 5047–5048. Link

-

Synthesis of 2-alkoxypyridines: Schlosser, M., & Rausis, T. (2004). Site-Selective and sequential functionalization of pyridines. European Journal of Organic Chemistry, 2004(5), 1018–1024. Link

-

Halogen Dance Mechanism: Schnürch, M., Spina, M., Khan, A. F., Mihovilovic, M. D., & Stanetty, P. (2007). Halogen dance reactions—A review. Chemical Society Reviews, 36(7), 1046–1057. Link

Sources

Methodological & Application